GRL0617

Description

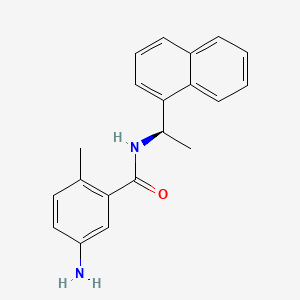

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVERBUNNCOKGNZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660795 | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093070-16-6 | |

| Record name | GRL-0617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRL-0617 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GRL0617's Mechanism of Action on Papain-like Protease (PLpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GRL0617, a non-covalent inhibitor of the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2. This document details the molecular interactions, inhibitory activities, and the experimental methodologies used to elucidate its function, serving as a comprehensive resource for researchers in virology and drug development.

Executive Summary

This compound is a potent, non-covalent inhibitor of the viral protease PLpro, an essential enzyme for viral replication and a key player in the virus's evasion of the host's innate immune response. This compound exerts its inhibitory effect through a dual mechanism: blocking the protease activity of PLpro, thus preventing the cleavage of the viral polyprotein, and inhibiting its deubiquitinating (DUB) and deISGylating activities, which are crucial for the virus to counteract the host's antiviral defenses. Structural and biochemical studies have revealed that this compound binds to a specific allosteric site on PLpro, inducing conformational changes that lead to the inhibition of its enzymatic functions.

Mechanism of Action

This compound functions as a non-covalent inhibitor of PLpro.[1] Its mechanism of action is multifaceted, impacting both the proteolytic and immune-evasion functions of the enzyme.

2.1. Binding Site and Structural Changes:

Crystallographic studies have shown that this compound binds to a hydrophobic pocket within the ubiquitin-specific protease (USP) domain of PLpro, specifically occupying the S3 and S4 subsites of the substrate-binding cleft.[1] This binding is stabilized by a network of hydrophobic and hydrogen bond interactions with key residues of the protease.

A critical consequence of this compound binding is the induction of a significant conformational change in the "blocking loop 2" (BL2) of PLpro. This loop closes down over the active site, effectively narrowing the substrate-binding cleft. This "induced fit" mechanism not only physically obstructs the entry of the viral polyprotein substrate but also prevents the binding of ubiquitin and ISG15, thereby inhibiting all known enzymatic activities of PLpro.

2.2. Inhibition of Protease Activity:

PLpro is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins (nsps) 1, 2, and 3, which are essential components of the viral replication and transcription complex. By binding to the S3-S4 subsites and inducing the closure of the BL2 loop, this compound competitively inhibits the binding of the viral polyprotein, thereby halting the proteolytic cascade necessary for viral maturation.

2.3. Inhibition of Deubiquitinating (DUB) and DeISGylating Activity:

A key strategy of coronaviruses to evade the host's innate immune response is the removal of ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) modifications from host proteins by PLpro. These modifications are critical for signaling pathways that lead to the production of type I interferons and other antiviral molecules. This compound's binding to PLpro sterically hinders the access of ubiquitinated and ISGylated substrates to the active site, thus preserving the host's antiviral signaling.[1] NMR spectroscopy has confirmed that this compound effectively displaces ISG15 from its binding site on PLpro.[1]

Quantitative Data

The inhibitory potency of this compound against PLpro has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Virus | Value (μM) | Reference |

| IC50 | SARS-CoV PLpro | 0.6 | [2] |

| IC50 | SARS-CoV-2 PLpro | 2.1 | [1] |

| Ki | SARS-CoV PLpro | 0.49 | [2] |

| Table 1: In Vitro Inhibitory Activity of this compound against PLpro |

| Parameter | Cell Line | Value (μM) | Reference |

| EC50 | Vero E6 | 21 ± 2 | [1] |

| EC50 | Caco-2 hACE2 | 25.14 ± 7.58 | [2] |

| Table 2: Antiviral Activity of this compound in Cell-Based Assays |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound on PLpro.

4.1. Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Inhibition:

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against the proteolytic activity of PLpro.

-

Principle: A fluorogenic peptide substrate containing the PLpro cleavage sequence (e.g., RLRGG) is flanked by a FRET pair (e.g., AMC donor and a quencher). In its intact state, the fluorescence of the donor is quenched. Upon cleavage by PLpro, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Recombinant SARS-CoV-2 PLpro is incubated with varying concentrations of this compound in an assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100).[3]

-

The reaction is initiated by the addition of the FRET substrate (e.g., Z-RLRGG-AMC).[3]

-

Fluorescence is monitored over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).[3]

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

4.2. Cell-Based Viral Replication Assay:

This assay measures the ability of this compound to inhibit viral replication in a cellular context, providing the half-maximal effective concentration (EC50).

-

Principle: Susceptible cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of varying concentrations of this compound. The extent of viral replication is quantified after a defined incubation period.

-

Protocol Outline:

-

Vero E6 cells are seeded in 96-well plates and grown to confluence.

-

The cells are pre-incubated with a serial dilution of this compound for a short period (e.g., 2 hours).[4]

-

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[1]

-

After an incubation period (e.g., 48 hours), the viral yield in the supernatant is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies or a plaque assay to determine infectious virus titers.[1]

-

Cell viability is also assessed in parallel using assays like CCK8 to ensure that the observed antiviral effect is not due to cytotoxicity.[1]

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

-

4.3. DeISGylating Activity Assay:

This assay assesses the ability of this compound to inhibit the removal of ISG15 from cellular proteins by PLpro.

-

Principle: Cells are treated to induce the ISGylation of cellular proteins. Cell lysates containing ISGylated proteins are then incubated with recombinant PLpro in the presence or absence of this compound. The level of ISGylated proteins is then analyzed by immunoblotting.

-

Protocol Outline:

-

HEK293T cells are treated with interferon-β to stimulate the ISGylation of cellular proteins.[1]

-

Cell lysates are prepared and incubated with purified recombinant SARS-CoV-2 PLpro and varying concentrations of this compound for a specific time at 37°C.[1]

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The levels of ISGylated proteins are detected by immunoblotting using an anti-ISG15 antibody. A decrease in the deISGylation activity of PLpro in the presence of this compound is observed as a preservation of the high-molecular-weight ISGylated protein bands.

-

4.4. X-ray Crystallography:

This technique provides a high-resolution three-dimensional structure of the this compound-PLpro complex, revealing the precise binding mode and the induced conformational changes.

-

Protocol Outline:

-

Recombinant SARS-CoV-2 PLpro (often a C111S mutant to prevent autoproteolysis) is purified to high homogeneity.

-

The purified PLpro is incubated with an excess of this compound to ensure complex formation.

-

The PLpro-GRL0617 complex is crystallized using vapor diffusion methods by mixing the complex with a crystallization solution (e.g., containing PEG and a buffer).

-

The resulting crystals are cryo-protected and subjected to X-ray diffraction.

-

The diffraction data is processed to solve the three-dimensional structure of the complex.

-

4.5. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is used to study the interaction between this compound and PLpro in solution, confirming binding and providing insights into the dynamics of the interaction.

-

Principle: The chemical environment of atomic nuclei is sensitive to their surroundings. Upon binding of a ligand, the chemical shifts of the protein's nuclei can change, which can be detected by NMR.

-

Protocol Outline:

-

¹⁵N-labeled ISG15 is prepared.

-

A 2D ¹H-¹⁵N HSQC spectrum of the labeled ISG15 is recorded as a reference.

-

Unlabeled PLpro is added to the ¹⁵N-ISG15 sample, and another HSQC spectrum is recorded. Peak broadening or shifts indicate binding.

-

This compound is then titrated into the ¹⁵N-ISG15-PLpro complex, and a series of HSQC spectra are recorded. The recovery of the initial ISG15 peak intensities and positions indicates the displacement of ISG15 by this compound.[1]

-

Visualizations

5.1. Signaling Pathway

Caption: this compound's dual mechanism of action on PLpro.

5.2. Experimental Workflow: FRET Assay

Caption: Workflow for determining PLpro inhibition using a FRET assay.

5.3. Logical Relationship: this compound Binding and PLpro Inhibition

Caption: Logical flow from this compound binding to its antiviral effects.

Conclusion

This compound represents a well-characterized inhibitor of SARS-CoV and SARS-CoV-2 PLpro, offering a dual-pronged antiviral strategy by targeting both viral replication and immune evasion. Its non-covalent, allosteric mechanism of action provides a solid foundation for the rational design of next-generation PLpro inhibitors with improved potency and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for the scientific community engaged in the discovery and development of novel therapeutics against coronaviruses.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reframeDB [reframedb.org]

- 4. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]

GRL0617: A Technical Guide to its Discovery, Mechanism, and Development as a Coronavirus Papain-Like Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRL0617 is a selective, non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, a critical enzyme for both viral replication and evasion of the host's innate immune response. This technical guide provides a comprehensive overview of the discovery, history of development, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a resource for researchers in the field of antiviral drug development.

Discovery and History of Development

This compound was first identified as a potent inhibitor of the SARS-CoV PLpro through a high-throughput screening of a diverse chemical library.[1] The initial lead compound was optimized through synthetic chemistry to improve its potency and selectivity, leading to the development of this compound.[1] With the emergence of SARS-CoV-2, this compound was repurposed and found to be an effective inhibitor of the SARS-CoV-2 PLpro as well.[2][3] This has spurred further research into this compound and its analogs as potential therapeutic agents against COVID-19 and other coronavirus-related diseases.[4]

The development of this compound can be summarized in the following key phases:

-

Initial Discovery (Pre-2008): A high-throughput screening of approximately 50,000 compounds was conducted to identify inhibitors of SARS-CoV PLpro. This led to the discovery of a lead compound with an IC50 value of 20 μM.[1]

-

Lead Optimization (2008): Structure-activity relationship (SAR) studies were performed to synthetically optimize the lead compound, resulting in the creation of this compound with a significantly improved IC50 of 0.6 μM for SARS-CoV PLpro.[1]

-

Repurposing for SARS-CoV-2 (2020): Following the outbreak of the COVID-19 pandemic, this compound was investigated for its activity against the highly homologous SARS-CoV-2 PLpro and was confirmed to be an effective inhibitor.[2][3]

-

Preclinical Development and Analog Synthesis (2020-Present): Extensive preclinical studies have been conducted to evaluate the antiviral efficacy and pharmacokinetic properties of this compound in various models.[3] This has also led to the design and synthesis of numerous this compound analogs with the aim of further enhancing potency and drug-like properties.[4]

Mechanism of Action

This compound is a non-covalent, competitive inhibitor of coronavirus PLpro.[1][5] The primary mechanism of action involves the inhibition of the deubiquitinating (DUB) and deISGylating activities of PLpro.[1][6] PLpro plays a crucial role in the viral life cycle by cleaving the viral polyprotein to release functional non-structural proteins.[7] Additionally, it strips ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host cell proteins, thereby dampening the host's innate immune response, particularly the type I interferon pathway.[7]

By inhibiting PLpro, this compound exerts a dual antiviral effect:

-

Inhibition of Viral Polyprotein Processing: this compound blocks the proteolytic activity of PLpro, thereby interfering with the maturation of the viral replication and transcription complex.[6]

-

Restoration of Host Innate Immunity: By preventing the removal of Ub and ISG15 from host proteins, this compound helps to restore the host's antiviral immune signaling pathways.[1]

Quantitative Data

The inhibitory potency of this compound against PLpro from different coronaviruses has been determined in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of SARS-CoV PLpro by this compound

| Parameter | Value | Reference |

| IC50 | 0.6 µM | [1][5] |

| Ki | 0.49 µM | [5] |

Table 2: In Vitro Inhibition of SARS-CoV-2 PLpro by this compound

| Parameter | Value | Reference |

| IC50 | 0.8 µM - 2.1 µM | [1][2] |

| Ki | 1.8 µM | [3] |

Table 3: Antiviral Activity of this compound

| Virus | Cell Line | Parameter | Value | Reference |

| SARS-CoV | Vero E6 | EC50 | 14.5 µM | [5] |

| SARS-CoV-2 | Vero E6 | EC50 | 21 µM - 27.6 µM | [7][8] |

| SARS-CoV-2 | Caco-2 hACE2 | EC50 | 25.1 µM | [2] |

Experimental Protocols

PLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 PLpro.[9]

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans)

-

Assay buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100

-

This compound (as a positive control)

-

DMSO

-

96-well black microplates

-

Plate reader with fluorescence detection capabilities (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and this compound in DMSO.

-

In a 96-well plate, add 1 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a negative control.

-

Add 100 µL of 200 nM PLpro in assay buffer to each well.

-

Incubate the plate at 30 °C for 30 minutes.

-

Initiate the reaction by adding 1 µL of 1 mM FRET substrate to each well.

-

Immediately start monitoring the fluorescence signal in a plate reader at 30 °C for 60 minutes.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Calculate the IC50 value by fitting the dose-response data to a suitable equation.

SARS-CoV-2 Antiviral Assay (Cytopathic Effect-based)

This protocol describes a cell-based assay to determine the antiviral activity of compounds against SARS-CoV-2 by measuring the inhibition of the cytopathic effect (CPE).[8]

Materials:

-

Vero E6 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

This compound (as a positive control)

-

DMSO

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

-

The next day, prepare serial dilutions of the test compounds and this compound in culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with DMSO (virus control).

-

In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate at 37 °C in a 5% CO2 incubator.

-

At 48-72 hours post-infection, assess the cytopathic effect (CPE) visually under a microscope.

-

To quantify cell viability, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percent cell viability for each compound concentration relative to the cell and virus controls.

-

Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

Conclusion

This compound represents a significant milestone in the development of inhibitors targeting coronavirus papain-like proteases. Its dual mechanism of action, targeting both viral replication and host immune evasion, makes it a compelling candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate ongoing research efforts aimed at optimizing this compound and developing novel PLpro inhibitors to combat current and future coronavirus threats.

References

- 1. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]

- 2. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of inhibitors of SARS-CoV-2 papain-like protease deriving from this compound: Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

GRL0617 and SARS-CoV-2 PLpro: A Deep Dive into the Binding Interface and Inhibition Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. This dual functionality makes it a prime target for antiviral drug development. GRL0617, a non-covalent inhibitor, has emerged as a significant tool compound for studying PLpro's function and as a scaffold for developing more potent therapeutics. This technical guide provides a comprehensive overview of the binding site of this compound on SARS-CoV-2 PLpro, detailing the molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this critical drug-target interaction.

The this compound Binding Site: A Strategic Position for Inhibition

Structural studies, primarily X-ray crystallography, have revealed that this compound binds to a specific pocket within the ubiquitin-specific protease (USP) domain of SARS-CoV-2 PLpro.[1][2] This binding site is located in the S3-S4 pockets of the substrate-binding cleft.[3][4][5] The binding of this compound is non-covalent and induces a notable conformational change in the enzyme, specifically the closure of the BL2 loop.[3][4][5] This "induced fit" mechanism not only allows this compound to occupy the substrate-binding pocket but also effectively seals the entrance, thereby preventing the natural substrates, such as viral polyproteins and host proteins like ISG15 and ubiquitin, from accessing the catalytic triad (Cys111, His272, and Asp286).[4][5]

The key amino acid residues of PLpro that form direct interactions with this compound include:

-

Hydrogen Bonds: The carboxylate side chain of Asp164 donates a hydrogen bond to the N2 nitrogen of this compound.[4] The backbone NH group of Gln269 forms a hydrogen bond with the O7 oxygen of the inhibitor.[4]

-

Hydrophobic and van der Waals Interactions: The naphthalene moiety of this compound is nestled in a hydrophobic pocket formed by residues such as Pro247, Pro248, Tyr264, Tyr268, and Gln269.[6]

This binding mode sterically hinders the C-terminal tail of ISG15 and ubiquitin from engaging with the protease, as confirmed by NMR studies and structural overlays.[1][6] By blocking the deISGylating and deubiquitinating activities of PLpro, this compound not only inhibits viral polyprotein processing but also helps to restore the host's antiviral immune response.[7]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against SARS-CoV-2 PLpro has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data from multiple studies.

| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |

| IC50 | 2.1 µM | Protease Inhibition (RLRGG-AMC substrate) | N/A | [1][2] |

| IC50 | 2.2 ± 0.3 µM | Protease Inhibition | N/A | [3][4][5] |

| EC50 | 21 ± 2 µM | Antiviral Activity | Vero E6 | [1] |

| Crystal Structure Resolution | 2.6 Å | X-ray Crystallography | N/A | [3][4][5] |

| PDB ID | 7CMD | X-ray Crystallography | N/A | [8] |

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity has been made possible through a combination of biochemical, biophysical, and structural biology techniques. Detailed methodologies for the key experiments are provided below.

X-ray Crystallography of SARS-CoV-2 PLpro in Complex with this compound

Objective: To determine the three-dimensional structure of PLpro bound to this compound to identify the precise binding site and molecular interactions.

Methodology:

-

Protein Expression and Purification: The gene encoding for the PLpro domain of SARS-CoV-2 (often with a C111S mutation to prevent autoproteolysis without significantly altering the structure) is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and purified using a series of chromatography steps, such as Ni-NTA affinity chromatography and size-exclusion chromatography.

-

Co-crystallization: The purified PLpro is concentrated and incubated with a molar excess of this compound. The complex is then subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. Hanging drop or sitting drop vapor diffusion methods are commonly employed.

-

Data Collection: Crystals of the PLpro-GRL0617 complex are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved by molecular replacement using a previously determined structure of apo-PLpro as a search model. The model is then refined, and the this compound molecule is built into the electron density map.

In Vitro Protease Inhibition Assay

Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of PLpro.

Methodology:

-

Reagents:

-

Purified recombinant SARS-CoV-2 PLpro.

-

Fluorogenic peptide substrate (e.g., RLRGG-AMC).

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing DTT).

-

This compound dissolved in DMSO.

-

96-well black microplates.

-

-

Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

A fixed concentration of PLpro is added to the wells of the microplate containing the different concentrations of this compound or DMSO (as a control).

-

The plate is incubated for a pre-determined time at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate RLRGG-AMC.

-

The fluorescence intensity is measured over time using a plate reader (excitation ~360 nm, emission ~460 nm).

-

The initial reaction rates are calculated from the linear phase of the fluorescence curves.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

Objective: To evaluate the efficacy of this compound in inhibiting SARS-CoV-2 replication in a cellular context.

Methodology:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluency.

-

Infection and Treatment: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and the cells are treated with various concentrations of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 48 hours) at 37°C.

-

Quantification of Viral Replication: The antiviral effect is quantified by measuring the amount of viral RNA in the cell culture supernatant using quantitative real-time PCR (qRT-PCR). Alternatively, a plaque reduction assay can be performed to determine the reduction in viral titer.

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of viral inhibition against the drug concentration. Cell viability assays are also performed in parallel to assess any cytotoxic effects of the compound.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for identifying and characterizing the binding site of an inhibitor like this compound.

Caption: Workflow for this compound binding site identification.

Conclusion

The detailed characterization of the this compound binding site on SARS-CoV-2 PLpro provides a robust foundation for structure-based drug design. The insights gained from structural and biochemical studies have illuminated a key vulnerability of the virus. The methodologies outlined in this guide serve as a blueprint for the continued investigation of PLpro inhibitors and the development of next-generation antiviral therapeutics to combat current and future coronavirus threats.

References

- 1. researchgate.net [researchgate.net]

- 2. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure of SARS-CoV-2 papain-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. rcsb.org [rcsb.org]

GRL0617: A Non-Covalent Inhibitor of Viral Papain-Like Proteases

A Technical Guide for Drug Development Professionals

Introduction

GRL0617 is a potent, non-covalent small-molecule inhibitor targeting the papain-like protease (PLpro) of coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2] This document provides an in-depth technical overview of this compound, summarizing its inhibitory activity, mechanism of action, and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and drug development professionals exploring antiviral therapeutics.

This compound emerged from a high-throughput screening of a diverse chemical library and subsequent synthetic optimization.[3] It has been instrumental in validating PLpro as a viable target for antiviral drug development against coronaviruses.[3] PLpro is a critical viral enzyme with dual functions: it is essential for processing the viral polyprotein to generate functional non-structural proteins for viral replication, and it acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 modifications from host proteins to help the virus evade the host's innate immune response.[3][4] By inhibiting PLpro, this compound presents a "double-hit" therapeutic strategy, simultaneously blocking viral replication and enhancing the host's antiviral immune signaling pathways.[4][5]

Quantitative Inhibitory and Antiviral Activity

The inhibitory potency of this compound has been evaluated against viral proteases and in cell-based antiviral assays. The following tables summarize the key quantitative data.

| Target | Assay Type | Value | Reference |

| SARS-CoV PLpro | Enzyme Inhibition (IC50) | 0.6 µM | [2][5][6] |

| SARS-CoV PLpro | Competitive Inhibition (Ki) | 0.49 µM | [2][3][6] |

| SARS-CoV-2 PLpro | Enzyme Inhibition (IC50) | 0.8 µM | [5] |

| SARS-CoV-2 PLpro | Enzyme Inhibition (IC50) | 2.1 µM | [7][8] |

| SARS-CoV-2 PLpro | Inhibition Constant (Ki) | 1.8 µM | [9] |

Table 1: In Vitro Enzymatic Inhibition of this compound

| Virus | Cell Line | Assay Type | Value | Reference |

| SARS-CoV | Vero E6 | Antiviral Activity (EC50) | 14.5 µM | [6] |

| SARS-CoV | Vero E6 | Antiviral Activity (EC50) | 15 µM | [2][3] |

| SARS-CoV-2 | Vero E6 | Antiviral Activity (EC50) | 21 ± 2 µM | [8] |

| SARS-CoV-2 | Vero E6 | Antiviral Activity (EC50) | 27.6 µM | [10] |

| SARS-CoV-2 (Delta Variant) | Vero E6 | Antiviral Activity (EC50) | 41.17 ± 4.48 µM | [11] |

| SARS-CoV-2 (Omicron BA.5 Variant) | Vero E6 | Antiviral Activity (EC50) | 33.32 ± 10.16 µM | [11] |

Table 2: Cell-Based Antiviral Efficacy of this compound

This compound has demonstrated selectivity for viral PLpro, showing no significant inhibition of human deubiquitinating enzymes such as HAUSP, USP18, UCH-L1, and UCH-L3.[5][12]

Mechanism of Action

This compound acts as a competitive, non-covalent inhibitor of PLpro.[2][3][6] X-ray crystallography studies of the this compound-PLpro complex have revealed a unique mode of inhibition.[3] The inhibitor binds to the S3 and S4 subsites of the enzyme, away from the catalytic cysteine residue.[3] This binding induces a conformational change, specifically the closure of the BL2 loop, which in turn shuts down the enzyme's catalytic activity at the active site.[3] This allosteric-like inhibition mechanism contributes to its specificity.

Furthermore, NMR data has shown that this compound effectively blocks the binding of the C-terminus of ISG15 to PLpro, thereby inhibiting the enzyme's deISGylating activity.[7][8] This is crucial for restoring the host's innate immune response, which is often suppressed by viral PLpro.

References

- 1. GRL-0617 - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. pnas.org [pnas.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and characterization of novel potent non-covalent small molecule inhibitors targeting papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GRL-0617 |CAS:1093070-16-6 Probechem Biochemicals [probechem.com]

GRL-0617: A Technical Guide to its Chemical Properties and Antiviral Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

GRL-0617 is a potent, noncovalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2.[1][2][3] Its unique mechanism of action, which involves not only the direct inhibition of viral replication but also the enhancement of the host's innate immune response, has positioned it as a significant compound in the development of antiviral therapeutics.[4][5] This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental evaluation of GRL-0617.

Chemical and Physical Properties

GRL-0617, with the chemical name 5-Amino-2-methyl-N-[(1R)-1-(1-naphthalenyl)ethyl]benzamide, is a small molecule with the following properties:[6]

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀N₂O | [2] |

| Molecular Weight | 304.39 g/mol | [2] |

| CAS Number | 1093070-16-6 | [3] |

| Purity | ≥98% | [6] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [6] |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

GRL-0617 is a selective and competitive inhibitor of coronavirus PLpro.[1] PLpro is a viral enzyme with two critical functions: processing the viral polyprotein for replication and cleaving ubiquitin and Interferon-stimulated gene 15 (ISG15) from host cell proteins to evade the innate immune response.[4][7] By inhibiting PLpro, GRL-0617 exerts a dual antiviral effect.

In Vitro Efficacy

The inhibitory activity of GRL-0617 against coronavirus PLpro has been quantified in various enzymatic assays.

| Target | Assay | IC₅₀ (μM) | Reference |

| SARS-CoV PLpro | Enzymatic Assay | 0.6 | [1] |

| SARS-CoV-2 PLpro | Enzymatic Assay | 0.8 | [6] |

| SARS-CoV-2 PLpro | Enzymatic Assay | 2.1 | [8] |

The binding affinity of GRL-0617 to SARS-CoV PLpro has been determined with a Ki value of 0.49 μM.[1]

Cellular Antiviral Activity

The efficacy of GRL-0617 in inhibiting viral replication has been demonstrated in cell-based assays.

| Virus | Cell Line | Assay | EC₅₀ (μM) | Reference |

| SARS-CoV | Vero E6 | Antiviral Assay | 14.5 | [1][9] |

| SARS-CoV-2 | Vero E6 | Cytopathic Effect (CPE) Assay | 21 ± 2 | [10][11][12] |

| SARS-CoV-2 | Vero E6 | Plaque Reduction Assay | 27.6 | [13] |

GRL-0617 has been shown to have no associated cytotoxicity at concentrations up to 100 μM in Vero E6 cells.[12][14]

Signaling Pathway and Mechanism of Action

GRL-0617's dual-action mechanism is a key aspect of its therapeutic potential. By inhibiting PLpro, it not only halts viral polyprotein processing but also prevents the deubiquitination and deISGylation of host proteins. This is particularly important for the host's antiviral response, as PLpro is known to cleave ISG15 from IRF3 (Interferon Regulatory Factor 3), a key step in suppressing the type I interferon response.[5][7] Inhibition of PLpro by GRL-0617 therefore restores this crucial antiviral signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of GRL-0617.

PLpro Inhibition Assay

This assay measures the ability of GRL-0617 to inhibit the enzymatic activity of PLpro using a fluorogenic peptide substrate.

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

Fluorogenic peptide substrate (e.g., RLRGG-AMC)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)

-

GRL-0617

-

DMSO (for compound dilution)

-

384-well black assay plates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of GRL-0617 in DMSO.

-

Perform serial dilutions of GRL-0617 in assay buffer.

-

Add a defined amount of recombinant PLpro to each well of the 384-well plate.

-

Add the diluted GRL-0617 or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate RLRGG-AMC to each well.

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of GRL-0617.

-

Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Viral Replication Assay (Cytopathic Effect - CPE Assay)

This assay assesses the ability of GRL-0617 to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

GRL-0617

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of GRL-0617 in cell culture medium.

-

Remove the old medium from the cells and add the diluted GRL-0617.

-

Infect the cells with SARS-CoV-2 at a specific Multiplicity of Infection (MOI), for example, 0.01.[10][11][12]

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C.[12]

-

At the end of the incubation, add a cell viability reagent to each well.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each GRL-0617 concentration relative to untreated, uninfected controls.

-

Determine the EC₅₀ value by plotting cell viability against the logarithm of the inhibitor concentration.

In-Cell Deubiquitination/DeISGylation Assay

This assay evaluates the ability of GRL-0617 to inhibit PLpro-mediated cleavage of ubiquitin or ISG15 from cellular proteins.

Materials:

-

HEK293T cells

-

Plasmids encoding GFP-tagged PLpro, Ubiquitin, and/or ISG15

-

Transfection reagent

-

GRL-0617

-

Cell lysis buffer

-

Antibodies against Ubiquitin, ISG15, and GFP

-

Western blotting equipment and reagents

Procedure:

-

Transfect HEK293T cells with plasmids encoding GFP-PLpro and either Ubiquitin or ISG15.

-

After 24 hours, treat the cells with various concentrations of GRL-0617 for an additional 24 hours.[11][12]

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Perform immunoblotting using antibodies specific for Ubiquitin, ISG15, and GFP to visualize the levels of ubiquitinated/ISGylated proteins and PLpro expression.[11][12]

-

A decrease in the cleavage of high molecular weight ubiquitin/ISG15 conjugates in the presence of GRL-0617 indicates inhibition of PLpro's deubiquitinating/deISGylating activity.

Conclusion

GRL-0617 is a well-characterized inhibitor of coronavirus PLpro with a promising dual mechanism of action that includes both direct antiviral effects and the potentiation of the host's innate immune response. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of novel anticoronaviral therapies. The favorable in vitro and cellular activity of GRL-0617, coupled with its selectivity for the viral protease, underscores its potential as a lead compound for further optimization and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Grl-0617 | C20H20N2O | CID 24941262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GRL-0617 - Wikipedia [en.wikipedia.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. researchgate.net [researchgate.net]

- 6. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]

- 7. Identifying structural–functional analogue of this compound, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

GRL-0617: An In-Depth Technical Guide to Preliminary In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro efficacy of GRL-0617, a selective, non-covalent inhibitor of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. GRL-0617 has emerged as a significant tool compound in the study of viral replication and the host immune response. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanism of action and relevant biological pathways.

Core Efficacy Data

GRL-0617 has demonstrated potent inhibitory activity against viral PLpro and effective suppression of viral replication in various in vitro models. The following tables summarize the key quantitative metrics reported in foundational studies.

| Parameter | Virus/Protease | Value | Assay Type | Reference |

| IC50 | SARS-CoV PLpro | 0.6 µM | Enzyme Inhibition | [1][2] |

| IC50 | SARS-CoV-2 PLpro | 0.8 µM | Enzyme Inhibition | [2] |

| IC50 | SARS-CoV-2 PLpro | 2.1 ± 0.2 µM | FRET-based Assay | [3][4][5] |

| Ki | SARS-CoV PLpro | 0.49 µM | Enzyme Kinetics | [1] |

| Ki | SARS-CoV-2 PLpro | 857 nM | FRET-based Assay | [6] |

| EC50 | SARS-CoV (in Vero E6 cells) | 15 µM | Viral Replication Assay | [1] |

| EC50 | SARS-CoV-2 (in Vero E6 cells) | 21 ± 2 µM | Cytopathic Effect (CPE) Assay | [3][7] |

| EC50 | SARS-CoV-2 (in Vero E6 cells with P-glycoprotein inhibitor) | 51.9 µM | Cytopathic Effect (CPE) Assay | [6] |

Metabolic Stability and Cytochrome P450 Inhibition

Understanding the metabolic profile of a compound is critical for its development as a therapeutic agent. In vitro studies using human liver microsomes (HLMs) have characterized the metabolic stability and potential for drug-drug interactions of GRL-0617.

| Parameter | Condition | Value | Reference |

| Half-life (t1/2) | HLM with NADPH | 26.4 min | [8][9] |

| Half-life (t1/2) | HLM with NADPH + UDPGA | 29.5 min | [8][9] |

| Intrinsic Clearance (CLint,mic) | HLM with NADPH | 26.3 µL/min/mg protein | [8][9] |

| Intrinsic Clearance (CLint,mic) | HLM with NADPH + UDPGA | 23.5 µL/min/mg protein | [8][9] |

GRL-0617 has also been shown to inhibit several cytochrome P450 (CYP) isoforms, with the most potent activity against CYP2C9 and CYP3A4.

| CYP Isoform | IC50 (µM) | 95% Confidence Interval (µM) | Substrate Used | Reference |

| CYP1A2 | 59.6 | 42.9–82.7 | - | [8][9] |

| CYP2B6 | 22.6 | 11.0–46.2 | - | [8][9] |

| CYP2C9 | 7.6 | 6.3–9.2 | Tolbutamide | [8][9] |

| CYP2C19 | 27.5 | 22.4–33.8 | - | [8][9] |

| CYP3A4 | 10.9 | 8.7–13.6 | Midazolam | [8][9] |

| CYP3A4 | 8.0 | 6.4–10.1 | Testosterone | [8][9] |

Mechanism of Action and Signaling Pathways

GRL-0617 is a non-covalent inhibitor that binds to the PLpro enzyme, a viral protease crucial for processing the viral polyprotein for replication.[1][10] Additionally, PLpro acts as a deubiquitinating (DUB) and deISGylating enzyme, cleaving ubiquitin and ISG15 (Interferon-Stimulated Gene 15) from host cell proteins. This activity allows the virus to evade the host's innate immune response, particularly the Type I interferon pathway.[11] By inhibiting PLpro, GRL-0617 not only disrupts viral replication but also restores the host's antiviral immune signaling.[2][11]

Caption: GRL-0617 inhibits PLpro, blocking viral polyprotein processing and immune evasion.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the in vitro evaluation of GRL-0617.

PLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of PLpro.

Caption: Workflow for the FRET-based PLpro enzymatic inhibition assay.

Methodology:

-

Reagents : Recombinant purified SARS-CoV-2 PLpro protein, a fluorogenic substrate such as Z-Arg-Leu-Arg-Gly-Gly-AMC (RLRGG-AMC), and GRL-0617 at various concentrations.[12]

-

Assay Plate Preparation : Experiments are typically conducted in 384-well black non-binding plates to minimize signal interference.[12]

-

Incubation : PLpro is pre-incubated with varying concentrations of GRL-0617 in an appropriate assay buffer for a defined period at a constant temperature (e.g., 37°C).

-

Reaction Initiation : The enzymatic reaction is initiated by adding the FRET substrate to the enzyme-inhibitor mixture.

-

Signal Detection : As PLpro cleaves the substrate, it separates a fluorophore (AMC) from a quencher, resulting in an increase in fluorescence. This signal is measured over time using a plate reader.

-

Data Analysis : The rate of substrate cleavage is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each GRL-0617 concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the dose-response data to a suitable equation.[5]

Antiviral Cell-Based Assay (Cytopathic Effect - CPE)

This assay assesses the ability of a compound to protect cells from virus-induced death.

Methodology:

-

Cell Seeding : Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded into 96-well plates and allowed to form a monolayer.[7]

-

Compound Treatment : Cells are treated with serial dilutions of GRL-0617.

-

Viral Infection : The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01.[3][7]

-

Incubation : The plates are incubated for a period sufficient to observe virus-induced cytopathic effects (e.g., 48 hours).[7]

-

Quantification of Cell Viability : Cell viability is measured using a colorimetric assay such as MTT or CCK8.[7][13] The absorbance is proportional to the number of viable cells.

-

Data Analysis : The percentage of cell protection is calculated for each compound concentration. The EC50 value, the concentration at which 50% of the cytopathic effect is inhibited, is determined from the dose-response curve.[7]

In-Cell DeISGylation and Deubiquitination Assays

These assays evaluate the ability of GRL-0617 to inhibit PLpro's function in cleaving ISG15 and ubiquitin from host proteins within a cellular context.

Methodology:

-

Cell Transfection : HEK293T cells are transfected with plasmids encoding for GFP-tagged PLpro, ISG15, and the necessary E1, E2, and E3 enzymes to induce protein ISGylation.[7]

-

Compound Treatment : The transfected cells are then treated with various concentrations of GRL-0617 for a specified duration (e.g., 24 hours).[7]

-

Cell Lysis and Immunoblotting : Cells are lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using antibodies against ISG15, ubiquitin, and GFP (to detect PLpro).

-

Analysis : The inhibition of deISGylation or deubiquitination is observed as a restoration or increase in the levels of high-molecular-weight ISGylated or ubiquitinated proteins in the presence of GRL-0617.[7]

This guide provides a foundational understanding of the in vitro profile of GRL-0617. The presented data and methodologies, drawn from key peer-reviewed studies, underscore its importance as a chemical probe for studying coronavirus biology and as a lead compound for the development of novel antiviral therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]

- 10. GRL-0617 - Wikipedia [en.wikipedia.org]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Repurposing of FDA Approved Drugs Against SARS-CoV-2 Papain-Like Protease: Computational, Biochemical, and in vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Target Specificity of GRL0617 for Coronaviral PLpro

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of this compound, a non-covalent inhibitor of coronaviral papain-like protease (PLpro). This compound has emerged as a significant tool compound for studying PLpro functions and as a scaffold for developing potent antiviral therapeutics. This document details its inhibitory activity, mechanism of action, and selectivity, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory activity against the PLpro of SARS-CoV and SARS-CoV-2. Its efficacy has been quantified through various in vitro and cell-based assays.

In Vitro Enzymatic Inhibition

The inhibitory potency of this compound against purified coronaviral PLpro is typically determined using fluorogenic peptide substrates. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for its direct enzymatic inhibition.

| Target Enzyme | Inhibitor | IC50 (μM) | Ki (μM) | Reference |

| SARS-CoV PLpro | This compound | 0.6 | 0.49 | [1][2][3][4] |

| SARS-CoV-2 PLpro | This compound | 2.1 | Not Reported | [5][6] |

| SARS-CoV-2 PLpro | This compound | 2.4 | Not Reported | [7] |

| SARS-CoV-2 PLpro | This compound | Not Reported | 0.857 | [8] |

Antiviral Activity in Cell Culture

The half-maximal effective concentration (EC50) measures the concentration of this compound required to inhibit viral replication by 50% in cell culture models, providing an indication of its potency in a biological context.

| Virus | Cell Line | EC50 (μM) | Reference |

| SARS-CoV | Vero E6 | 14.5 - 15 | [1][2][3][4] |

| SARS-CoV-2 | Vero E6 | 21 ± 2 | [5] |

| SARS-CoV-2 | Vero E6 | ~20 | [9] |

| SARS-CoV-2 | Vero E6 | 51.9 (with P-gp inhibitor) | [8] |

Specificity Against Host Proteases

A critical aspect of a successful antiviral is its selectivity for the viral target over host enzymes to minimize off-target effects and toxicity. This compound has been profiled against a panel of human deubiquitinating enzymes (DUBs), which share structural homology with viral PLpro.

| Host Protease | Inhibitor | Activity/Inhibition | Reference |

| HAUSP (USP7) | This compound | No significant inhibition | [2][10] |

| USP18 | This compound | No significant inhibition | [2] |

| UCH-L1 | This compound | No significant inhibition | [2][10] |

| UCH-L3 | This compound | No significant inhibition | [2][10] |

| Human Coronavirus NL63 PLP2 | This compound | No significant inhibition | [2] |

| MERS-CoV PLpro | This compound | No inhibitory activity | [11] |

Mechanism of Action and Binding Mode

This compound is a non-covalent inhibitor that targets a specific region of the PLpro enzyme.[2][6][12] Its unique mechanism involves binding to a site distinct from the catalytic triad, inducing a conformational change that allosterically inhibits enzyme activity.

X-ray crystallography studies have revealed that this compound binds within the S3 and S4 substrate-binding pockets of PLpro.[2][9] This binding induces a flexible blocking loop (BL2) to close over the active site, thereby preventing substrate access and catalysis.[13] This mechanism contrasts with covalent inhibitors that directly modify the catalytic cysteine residue.

Furthermore, this compound has been shown to block the deISGylating activity of PLpro by sterically hindering the binding of the C-terminus of ISG15 (an interferon-stimulated gene product) to the enzyme.[5][6] By inhibiting both viral polyprotein processing and the virus's ability to suppress the host's innate immune response, this compound acts as a "double-hit" therapeutic agent.[12]

Caption: Mechanism of this compound non-covalent inhibition of PLpro.

Key Experimental Protocols

The characterization of this compound's target specificity relies on a suite of biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

FRET-Based PLpro Inhibition Assay

This biochemical assay quantitatively measures the enzymatic activity of PLpro and the inhibitory effect of compounds like this compound.

Principle: The assay uses a synthetic peptide substrate (e.g., Z-RLRGG-AMC) that contains a fluorophore (AMC, 7-amino-4-methylcoumarin) quenched by a nearby group.[5][13] Upon cleavage by PLpro, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is proportional to enzyme activity.

Protocol:

-

Reagents: Purified recombinant coronaviral PLpro, FRET substrate (e.g., Z-RLRGG-AMC), assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100), this compound stock solution in DMSO, 384-well black plates.

-

Procedure: a. Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations. b. Add a fixed concentration of PLpro enzyme to the wells of the microplate. c. Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[14] d. Initiate the enzymatic reaction by adding the FRET substrate to all wells. e. Immediately monitor the increase in fluorescence (e.g., excitation at 340-360 nm, emission at 450-460 nm) over time using a plate reader.[15]

-

Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). b. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a FRET-based PLpro inhibition assay.

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death, thereby measuring its antiviral efficacy.

Principle: Susceptible cells (e.g., Vero E6) are infected with the virus in the presence of the test compound.[2] Uninhibited viral replication leads to cell death (cytopathic effect). The viability of the cells is measured after a period of incubation, and a reduction in CPE indicates antiviral activity.

Protocol:

-

Materials: Vero E6 cells, SARS-CoV-2 virus stock, cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, CCK8).

-

Procedure: a. Seed Vero E6 cells in 96-well plates and grow to confluency. b. Prepare serial dilutions of this compound in the culture medium. c. Remove the growth medium and add the compound dilutions to the cells. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.01.[5][13] Include uninfected cells (mock) and infected cells without the compound (virus control). e. Incubate the plates for a specified time (e.g., 48-72 hours) until CPE is evident in the virus control wells. f. Measure cell viability according to the manufacturer's protocol of the chosen reagent.

-

Data Analysis: a. Normalize the viability data to the mock-infected control (100% viability) and the virus control (0% viability). b. Plot the percentage of cell protection against the logarithm of this compound concentration and fit to a dose-response curve to calculate the EC50 value. c. A parallel assay without virus infection is run to determine the 50% cytotoxic concentration (CC50) to assess the compound's toxicity.

In-Cell Deubiquitinase (DUB) / DeISGylase Activity Assay

This assay assesses the ability of this compound to inhibit PLpro's DUB and deISGylase functions within a cellular context.[5][13]

Principle: Cells are engineered to overexpress PLpro along with components of the ubiquitination or ISGylation machinery. The accumulation of ubiquitinated or ISGylated proteins is monitored by Western blotting. Inhibition of PLpro by this compound will lead to an increase in the levels of these modified proteins.

Protocol:

-

Cell Culture and Transfection: a. Use a cell line such as HEK293T. b. Co-transfect cells with plasmids encoding for GFP-tagged PLpro, ISG15 (for deISGylase assay) or Ubiquitin (for DUB assay), and the necessary E1/E2/E3 ligase enzymes.[5][13]

-

Compound Treatment: a. After 24 hours of transfection, treat the cells with varying concentrations of this compound or DMSO for an additional 24 hours.[13]

-

Cell Lysis and Western Blotting: a. Lyse the cells and collect the protein extracts. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with specific primary antibodies against Ubiquitin, ISG15, and GFP (to detect PLpro). Use an antibody against a housekeeping protein like GAPDH as a loading control. d. Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Data Analysis: a. Analyze the band intensities for high-molecular-weight smears, which represent poly-ubiquitinated or poly-ISGylated proteins. b. A dose-dependent increase in these smears in this compound-treated cells indicates inhibition of PLpro's deconjugating activity.

Caption: Logical relationship of this compound's target specificity.

References

- 1. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Foundational Research on GRL0617 and Its Analogs

This technical guide provides a comprehensive overview of the foundational research on this compound, a pivotal non-covalent inhibitor of the coronavirus papain-like protease (PLpro). It details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and explores the development of its analogs as potential antiviral therapeutics.

Core Concepts: Mechanism of Action of this compound

This compound is a selective and competitive inhibitor of the papain-like protease (PLpro), an essential enzyme for viral replication in coronaviruses like SARS-CoV and SARS-CoV-2.[1][2][3] Its mechanism is multifaceted, targeting two critical functions of PLpro:

-

Inhibition of Viral Polyprotein Processing : After the virus enters a host cell, its RNA is translated into large polyproteins (pp1a and pp1ab).[4] PLpro is responsible for cleaving these polyproteins at specific sites to release individual non-structural proteins (nsps) that are essential for forming the viral replication complex.[4] this compound binds non-covalently to the ubiquitin-specific proteases (USP) domain of PLpro, adjacent to the active site, thereby inhibiting this crucial cleavage process and halting viral maturation.[5][6]

-

Restoration of Host Innate Immunity : PLpro also acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 protein modifiers from host proteins.[5][7] This action suppresses the host's innate immune response, particularly the Type I interferon pathway, allowing the virus to replicate unchecked.[7] By inhibiting PLpro's deISGylating activity, this compound blocks the removal of these modifiers, thereby helping to restore the host's natural antiviral defenses.[5][6][8]

This dual-action mechanism makes PLpro an attractive target for antiviral drug development, and this compound serves as a critical chemical probe to validate this strategy.[5][7]

Quantitative Data Summary

The following tables summarize the inhibitory and antiviral activities of this compound and its notable analogs.

Table 1: In Vitro Enzymatic Inhibition of PLpro by this compound

| Virus | IC₅₀ (μM) | Kᵢ (μM) |

| SARS-CoV | 0.6[2][3] | 0.49[2][3] |

| SARS-CoV-2 | 2.1[5][6][9] | 1.8[10] |

Table 2: Antiviral Cell-Based Activity of this compound

| Cell Line | EC₅₀ (μM) | Notes |

| Vero E6 | 14.5[2][3] | SARS-CoV infected |

| Vero E6 | 21 - 27.6[4][6][11] | SARS-CoV-2 infected |

| Vero E6 | 68.2[10] | Measured in the presence of a Pgp inhibitor |

| Caco-2 | >10[12] | SARS-CoV-2 infected |

| dNHBE | 15 (nM)[13] | For analog PF-07957472, not this compound |

Table 3: Activity of Key this compound Analogs Against SARS-CoV-2

| Compound | PLpro IC₅₀/Kᵢ | Antiviral EC₅₀ | Key Feature |

| This compound | 1.8 - 2.1 µM[5][10] | 21 - 68 µM[10][11] | Foundational Scaffold |

| Jun9-72-2 | Potent[14] | More potent than this compound[14] | Optimized this compound analog.[14] |

| Jun9-75-4 | Potent[14] | More potent than this compound[14] | Optimized this compound analog.[14] |

| PF-07957472 | Low nM[12] | 15 nM (dNHBE cells)[13] | Orally available, shows in vivo efficacy.[10][13] |

| Jun12682 | Low nM[12] | Potent[12] | Demonstrates in vivo activity in mice.[12] |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | System/Notes |

| Half-life (t½) | 26.35 min (Phase I) | Human Liver Microsomes (HLM)[15] |

| Intrinsic Clearance (CL'int) | 27.0 mL/min/kg | In vitro-in vivo extrapolation from HLM data.[15] |

| Hepatic Clearance (CLh) | 11.7 mL/min/kg | In vitro-in vivo extrapolation from HLM data.[15] |

| Metabolizing CYPs | CYP3A4, CYP3A5, CYP2D6 | Identified as contributing to elimination in HLM.[15] |

Note: The in vitro data suggests a high clearance rate for this compound, posing a challenge for maintaining therapeutic plasma concentrations and driving the development of more stable analogs.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon foundational research.

Protocol 1: PLpro Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to inhibit the proteolytic activity of PLpro.

-

Reagents & Materials :

-

Procedure :

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the PLpro enzyme (e.g., 0.3 µM final concentration) to wells containing various concentrations of the inhibitor.[16] Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

-

Incubate the enzyme-inhibitor mixture for approximately 5-30 minutes at room temperature or 37°C.[16][17]

-

Initiate the reaction by adding the fluorogenic substrate (e.g., 40 µM final concentration).[16]

-

Immediately measure the fluorescence emission (e.g., λex = 360-364 nm, λem = 440-460 nm) continuously or at a set endpoint.[16][17]

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Plot the results to calculate the IC₅₀ value.

-

Protocol 2: Antiviral Activity Assay in Cell Culture

This assay measures the efficacy of a compound in inhibiting viral replication in a cellular context.

-

Reagents & Materials :

-

Procedure :

-

Seed host cells in a multi-well plate and grow to desired confluency.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity-of-infection (MOI), for example, 0.01.[11]

-

Simultaneously or post-infection, treat the cells with the diluted compound. Include "no drug" (virus control) and "no virus" (mock) wells.

-

Incubate for a defined period (e.g., 48 hours).[11]

-

Quantify the antiviral effect:

-

qRT-PCR : Collect the cell supernatant and extract viral RNA. Quantify viral RNA copies to measure the reduction in viral replication.[11]

-

CPE Assay : Measure the cytopathic effect (CPE) of the virus by assessing cell viability (e.g., using a CCK8 kit).[11] Antiviral activity is observed as protection from cell death.

-

-

Concurrently, run a cytotoxicity assay (CC₅₀) by treating uninfected cells with the compound to ensure the observed antiviral effect is not due to cell death.

-

Calculate the EC₅₀ (half-maximal effective concentration) from the dose-response curve.

-

Protocol 3: In-Cell DeISGylation Assay

This Western blot-based assay confirms the on-target effect of this compound on PLpro's deISGylating function within host cells.

-

Reagents & Materials :

-

Procedure :

-

Co-transfect HEK293T cells with plasmids expressing GFP-PLpro and ISG15 machinery to induce the formation of ISG15-conjugated proteins (ISGylation).[11]

-

After 24 hours, treat the transfected cells with varying concentrations of this compound for an additional 24 hours.

-

Lyse the cells and collect the protein lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ISG15 antibody. A decrease in free ISG15 and an increase in high-molecular-weight smears indicate ISGylation.

-

In the presence of active PLpro (no inhibitor), the ISGylated protein bands will be diminished.

-

In the presence of this compound, PLpro is inhibited, and the ISGylated protein bands should be restored in a dose-dependent manner.[8]

-

Use anti-GFP and anti-GAPDH antibodies to confirm PLpro expression and equal protein loading, respectively.

-

Structure-Activity Relationships (SAR) and Analog Development

This compound provided a crucial starting point for medicinal chemistry efforts to develop inhibitors with improved potency and pharmacokinetic properties.[18]

-

Core Scaffold : The naphthalene-based scaffold of this compound binds in a pocket adjacent to the PLpro active site, regulated by the BL2 loop.[11]

-

Key Modifications for Potency :

-

Phenyl Ring Substitution : Adding a basic amine substituent to the phenyl ring enhances interaction with the sidechain of residue E167.[18]

-

Naphthalene Ring Extension : Modifying the naphthalene into multi-ring systems allows the molecule to extend into the BL2 groove, improving binding affinity.[4][18]

-

Chirality Removal : Replacing the chiral (R)-methyl group with a cyclopropyl group eliminates a chiral center, simplifying synthesis without losing potency.[19]

-

These optimization strategies have led to the development of highly potent, low-nanomolar inhibitors like PF-07957472 and Jun12682 , which have demonstrated significant efficacy in mouse models of SARS-CoV-2 infection.[10][12]

Viral Resistance

The development of drug resistance is a critical concern for any antiviral agent. Studies using deep mutational scanning have assessed how PLpro might evolve to escape inhibition. These studies revealed that structurally related inhibitors derived from the this compound scaffold, such as PF-07957472 and Jun12682, have largely overlapping escape mutation profiles.[12][20] This suggests a risk of cross-resistance. In contrast, structurally distinct inhibitors were susceptible to a different set of mutations.[12] These findings underscore the importance of developing structurally diverse PLpro inhibitors to mitigate the risk of resistance and ensure long-term therapeutic viability.[12][20]

References

- 1. GRL-0617 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The complex structure of this compound and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Divergent resistance pathways amongst SARS-CoV-2 PLpro inhibitors highlight the need for scaffold diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors this compound and HY-17542 [frontiersin.org]

- 16. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: GRL0617 In Vitro Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals